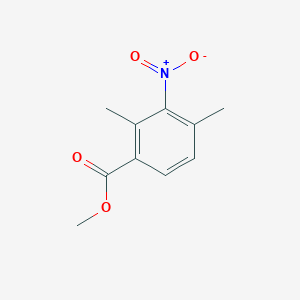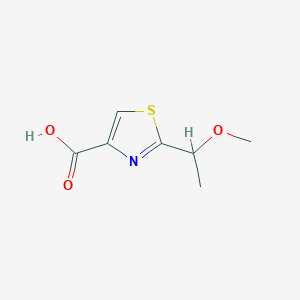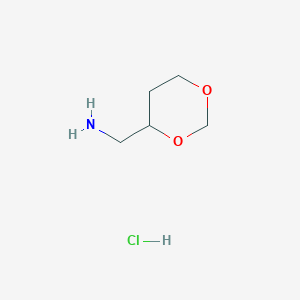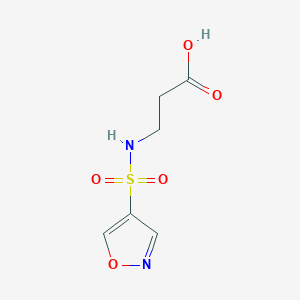![molecular formula C12H17NO2 B1469861 [4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol CAS No. 1824615-86-2](/img/structure/B1469861.png)
[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol
Descripción general
Descripción
[4-(3-Methoxyphenyl)-3-pyrrolidinyl]methanol, also known as 4-methoxyphenyl-3-pyrrolidinol (MPP), is a synthetic compound with a wide range of applications in the scientific research field. It is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), and has been used as a GABA agonist in various experiments. It is also used as a ligand for the GABA-A receptor, and has been studied for its potential as a therapeutic agent for neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
MPP has been used in various scientific research studies, including studies of the GABA-A receptor and its role in the regulation of neuronal activity. It has also been studied as a potential therapeutic agent for the treatment of neurological and psychiatric disorders, such as anxiety and depression. Additionally, MPP has been used in studies of the pharmacology of GABA-A receptor agonists and antagonists.
Mecanismo De Acción
MPP functions as a GABA-A receptor agonist, meaning that it binds to and activates the receptor, resulting in a decrease in neuronal activity. This decrease in activity is thought to be responsible for the therapeutic effects of MPP in the treatment of anxiety and depression.
Biochemical and Physiological Effects
MPP has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of GABA in the brain, resulting in a decrease in neuronal activity. It has also been found to increase the levels of the neurotransmitter serotonin, which is thought to be responsible for its therapeutic effects. Additionally, MPP has been found to reduce the levels of the stress hormone cortisol, which is thought to be responsible for its anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPP in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is a relatively safe compound, and has been shown to have few side effects when used in laboratory experiments. One of the main limitations of using MPP in laboratory experiments is its low potency. Although it has been found to have some therapeutic effects, its potency is much lower than that of other GABA-A receptor agonists.
Direcciones Futuras
The potential applications of MPP in the scientific research field are numerous. Further research is needed to explore the potential therapeutic effects of MPP in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to explore the pharmacology of MPP and its effects on the GABA-A receptor. Additionally, further research is needed to explore the use of MPP in the development of new drugs and therapies for neurological and psychiatric disorders. Finally, further research is needed to explore the potential use of MPP in the development of new drugs and therapies for other medical conditions.
Propiedades
IUPAC Name |
[4-(3-methoxyphenyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-11-4-2-3-9(5-11)12-7-13-6-10(12)8-14/h2-5,10,12-14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKCUXVCHNLCGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(Methylamino)phenyl]propanoic acid hydrochloride](/img/structure/B1469780.png)





![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)


![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)

